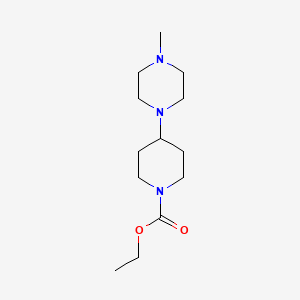
ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate, also known as MEP, is a chemical compound that has been widely studied for its potential use in the field of medicinal chemistry. MEP is a piperidine derivative that has been shown to possess a wide range of biological activities, including antitumor, anticonvulsant, and analgesic effects.
作用机制
The exact mechanism of action of ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate is not fully understood, but it is believed to act through several pathways. One proposed mechanism is its ability to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate may be able to alter the expression of certain genes, leading to its observed biological effects.
Biochemical and Physiological Effects
ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has been shown to possess a wide range of biological activities. In addition to its antitumor, anticonvulsant, and analgesic effects, ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has also been shown to possess anti-inflammatory and antioxidant properties. These effects are believed to be mediated through its ability to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
实验室实验的优点和局限性
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a wide range of biological activities, making it a versatile tool for studying various physiological processes. However, there are also some limitations to its use. ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate is a relatively new compound, and its biological effects are not fully understood. Additionally, its mechanism of action is not well characterized, making it difficult to interpret its observed effects.
未来方向
There are several future directions for research on ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of epilepsy and chronic pain. Additional studies are needed to determine its safety and efficacy in animal models. Finally, further studies are needed to explore the full range of biological activities of ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate and to determine its potential use in other areas of medicine.
合成方法
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate can be synthesized through the reaction between ethyl 4-piperidinecarboxylate and 4-methylpiperazine. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen gas. The resulting product is then purified through a series of chromatography steps to obtain pure ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate.
科学研究应用
Ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has been extensively studied for its potential use in the field of medicinal chemistry. Its antitumor activity has been demonstrated in several studies, where it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(4-methyl-1-piperazinyl)-1-piperidinecarboxylate has also been shown to possess anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
属性
IUPAC Name |
ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-3-18-13(17)16-6-4-12(5-7-16)15-10-8-14(2)9-11-15/h12H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOFCUKZSAVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5453405 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

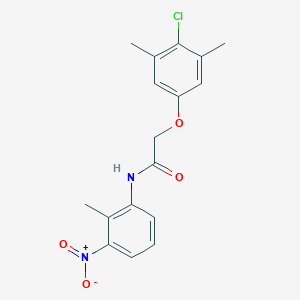
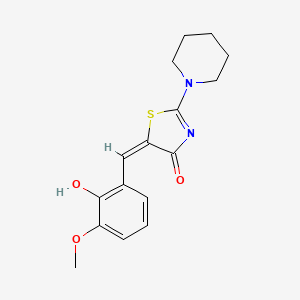
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)
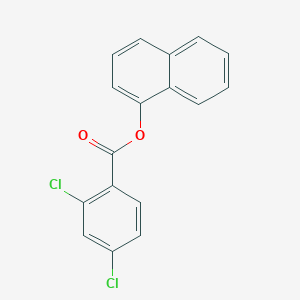
![N-[4-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B5804443.png)

![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
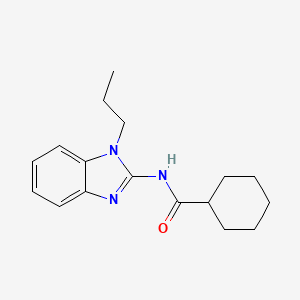
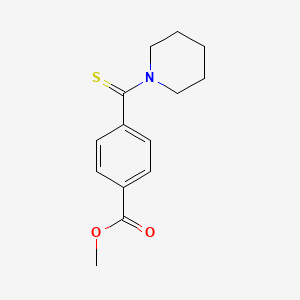
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)
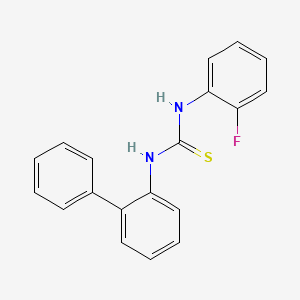
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)